Home > Products > Screening Compounds P55805 > N-methyl-4-[(propylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide
N-methyl-4-[(propylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide -

N-methyl-4-[(propylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide

Catalog Number: EVT-6163529
CAS Number:
Molecular Formula: C16H24N2O4S
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax (ABT-199)

    Compound Description: Venetoclax is a potent, orally bioavailable BCL-2 inhibitor used for treating various hematologic malignancies. [] Research highlights its metabolism and disposition in humans, revealing primary clearance through hepatic metabolism, with oxidation of the dimethyl cyclohexenyl moiety, sulfation, and nitro reduction being key metabolic pathways. [] Notably, venetoclax undergoes a unique [, ] Meisenheimer rearrangement during oxidative stress degradation, forming venetoclax N-oxide (VNO), which further converts to venetoclax hydroxylamine impurity (VHA). [] These findings are crucial for understanding venetoclax's pharmacological and toxicological profiles.

M27 (Venetoclax Metabolite)

    Compound Description: M27 is a major human metabolite of venetoclax. [] Its formation involves oxidation at the 6-position of the cyclohexenyl ring in venetoclax, followed by cyclization at the α-carbon of the piperazine ring. [] This metabolite is primarily generated by the cytochrome P450 isoform 3A4 (CYP3A4). [] Despite being a prominent metabolite in humans, M27 is not anticipated to possess significant on- or off-target pharmacological activities. []

4-(4-{[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

    Compound Description: This compound, structurally similar to venetoclax, has been researched for its apoptosis-inducing properties. [, ] Studies have focused on characterizing its various salt forms and crystalline structures to optimize its pharmaceutical properties, such as solubility and stability. [, ] This emphasis on pharmaceutical development suggests its potential therapeutic relevance.

N-({5-chloro-6-[(4-fluoro tetrahydro-2H-pyrane-4-yl)methoxy]pyridin-3-yl}sulfonyl-4-(4-{[2-(4-chlorophenyl)-4,4-dimethyl cyclohexa-1-en-1-yl]methyl}piperazine-1-yl)-2-[(6-fluoro-1H-indazole-4-yl)oxy]benzamide

    Compound Description: This compound stands out for its application in treating autoimmune diseases, notably systemic lupus erythematosus (SLE) and lupus nephritis. [] Its mechanism of action involves the selective inhibition of Bcl-2 anti-apoptotic proteins. [] This distinct therapeutic focus broadens the potential applications of compounds within this structural class.

4-(4-{[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-[(4-{[(trans-4-hydroxy-4- methylcyclohexyl)methyl]amino}-3-nitrophenyl)sulfonyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

    Compound Description: This compound is investigated for its potential in treating systemic lupus erythematosus, lupus nephritis, and Sjogren's syndrome. [] Its therapeutic effect is attributed to its ability to selectively inhibit Bcl-2 anti-apoptotic proteins. []

Properties

Product Name

N-methyl-4-[(propylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide

IUPAC Name

N-methyl-N-(oxolan-2-ylmethyl)-4-(propylsulfamoyl)benzamide

Molecular Formula

C16H24N2O4S

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C16H24N2O4S/c1-3-10-17-23(20,21)15-8-6-13(7-9-15)16(19)18(2)12-14-5-4-11-22-14/h6-9,14,17H,3-5,10-12H2,1-2H3

InChI Key

MAVJPGDLVAGOID-UHFFFAOYSA-N

SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)N(C)CC2CCCO2

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)N(C)CC2CCCO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.